3-(4-Ethylphenyl)picolinic acid vs. 3-Phenylpicolinic acid: Structural and Physicochemical Divergence
The incorporation of a para-ethyl group on the phenyl ring of 3-(4-ethylphenyl)picolinic acid confers a calculated increase in lipophilicity (cLogP) compared to the unsubstituted 3-phenylpicolinic acid. This difference arises from the increased hydrocarbon surface area contributed by the ethyl moiety, which enhances the molecule's capacity for hydrophobic interactions and influences its membrane permeability and tissue distribution profile . This class-level inference is supported by quantum chemical data demonstrating that alkyl substitution on the phenyl ring of picolinic acid derivatives modulates ionization potential and, consequently, the molecule's electron structure and physiological bimodal effects [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Calculated ~2.8-3.2 (estimated from structural analogs) |
| Comparator Or Baseline | 3-Phenylpicolinic acid: cLogP ~2.0-2.5 |
| Quantified Difference | Estimated increase of ~0.6-0.7 log units |
| Conditions | In silico calculation using fragment-based methods |
Why This Matters
Increased lipophilicity directly impacts compound handling in biological assays (e.g., DMSO solubility, cell permeability) and is a critical parameter for medicinal chemists designing SAR campaigns or selecting appropriate vehicle controls.
- [1] [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. Semantic Scholar. View Source
